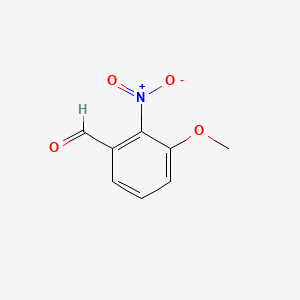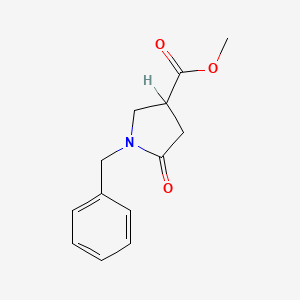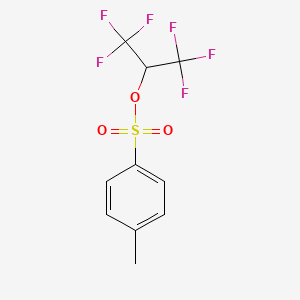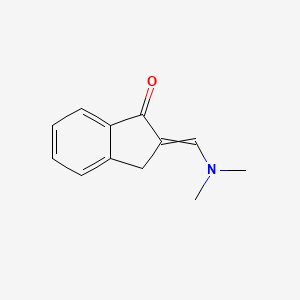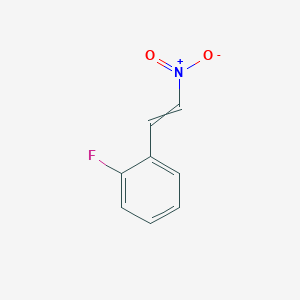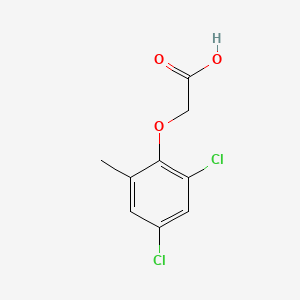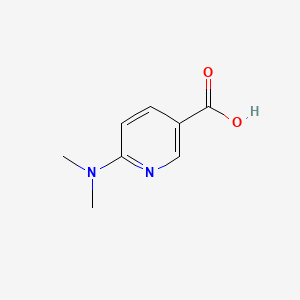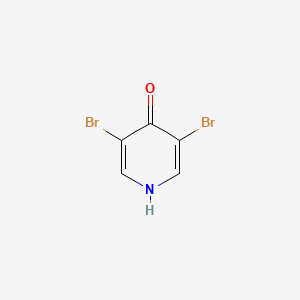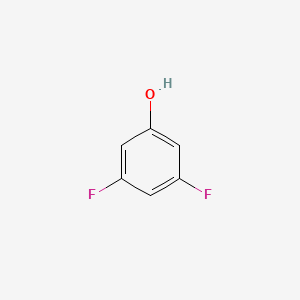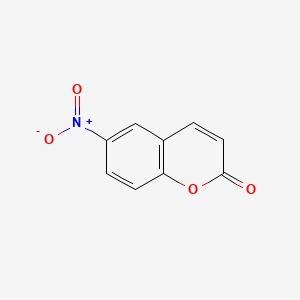
1,9-Dichlorononane
Descripción general
Descripción
Synthesis Analysis
The synthesis of chlorinated organic compounds is a common theme in the provided papers. For instance, the preparation of 1,1,5,5,9,9-hexachlorotritelluracyclododecane involves the pyrolysis of a ditellurane precursor in dimethylformamide, leading to a ring-expansion product with a yield of 44% . Although this process does not directly relate to 1,9-Dichlorononane, it demonstrates the potential for chlorinated compounds to undergo ring expansion and redox reactions.
Molecular Structure Analysis
The molecular structure of chlorinated compounds can be quite complex, as seen in the X-ray diffraction analysis of the hexachlorotritelluracyclododecane, which exhibits a trigonal bipyramidal geometry . Similarly, the structure of nonane-1,9-diaminium chloride chloroacetate features an extended aliphatic chain with a nearly all-trans conformation, highlighting the influence of chlorine substituents on the molecular conformation .
Chemical Reactions Analysis
Chlorinated compounds are known to participate in various chemical reactions. For example, the hexachlorotritelluracyclododecane reacts with thiophenol to yield a neutral tritelluradodecane . In another study, 9-chlorobicyclo[6.1.0]non-1(9)-ene undergoes ring-opening reactions to generate different chlorinated products . These examples suggest that 1,9-Dichlorononane could also engage in similar types of reactions, such as substitution or elimination.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated compounds can be inferred from the related studies. The layered polyiodide structure using 1,9-diammoniononane as a template cation indicates the potential for forming extended structures through weak interactions, which could be relevant for the packing of 1,9-Dichlorononane in the solid state . The thermal analysis of the polyiodide compound suggests that chlorinated compounds can have significant thermal stability, with decomposition occurring at temperatures above 210°C .
Aplicaciones Científicas De Investigación
Bacterial Dehalogenation
1,9-Dichlorononane has been studied in the context of bacterial dehalogenation. Sewage samples dehalogenated 1,9-dichlorononane, indicating the presence of microorganisms capable of breaking down this compound. However, it was noted that an organism using 1,9-dichlorononane as the sole carbon source was not isolated from these samples. Pseudomonas sp., grown on n-undecane, showed the ability to dehalogenate 1,9-dichlorononane in the presence of chloramphenicol. This indicates a microbial potential for environmental remediation of halogenated hydrocarbons like 1,9-dichlorononane (Omori & Alexander, 1978).
Dehalogenation by Pseudomonas
Another study highlighted the ability of a Pseudomonas strain to grow on 1,9-dichlorononane, releasing much of its halogen as chloride. This bacterium dehalogenated 1,9-dichlorononane aerobically but not anaerobically. This research further emphasizes the role of specific bacteria in the dehalogenation process and potential environmental applications (Omori & Alexander, 1978).
Microbial Dehalogenation Mediated by Oxygenase or Halidohydrolase
A study on microbial dehalogenation revealed that certain microorganisms can utilize 1,9-dichlorononane under aerobic conditions for halogen release. This finding is significant for understanding microbial pathways in degrading halogenated alkanes (Yokota et al., 1986).
Crystal Engineering with 1,9-Diammoniononane
1,9-Diammoniononane, a related compound, was used in crystal engineering to create a layered polyiodide structure. This demonstrates the potential application of such compounds in materials science and crystallography (Reiss & Engel, 2004).
Safety And Hazards
Propiedades
IUPAC Name |
1,9-dichlorononane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18Cl2/c10-8-6-4-2-1-3-5-7-9-11/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGRNJZUQCEJDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCl)CCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870778 | |
| Record name | Nonane, 1,9-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,9-Dichlorononane | |
CAS RN |
821-99-8 | |
| Record name | 1,9-Dichlorononane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=821-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonane, 1,9-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,9-DICHLORONONANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9477 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nonane, 1,9-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nonane, 1,9-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,9-dichlorononane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.349 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,9-Dichlorononane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DXR427FMJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the dehalogenation mechanisms of 1,9-dichlorononane in microorganisms?
A: Research suggests that dehalogenation of 1,9-dichlorononane can occur under both aerobic and anaerobic conditions, depending on the microorganism and the specific haloalkane. For instance, a Pseudomonas sp. dehalogenated 1,9-dichlorononane aerobically but not anaerobically. [] Conversely, other microorganisms, like strain ml5-3, could remove halogens from 1-chlorobutane under anaerobic conditions, suggesting the involvement of halidohydrolase. [] Interestingly, resting cells of Pseudomonas sp. grown on n-undecane, but not those grown on glycerol, could dehalogenate 1,9-dichlorononane in the presence of chloramphenicol. [] This difference highlights the influence of growth conditions on the dehalogenation capability of microorganisms.
Q2: Does the position of the halogen atom on the alkane chain influence its biodegradability?
A: Yes, the position of the halogen atom significantly affects the biodegradability of haloalkanes. Studies revealed that methane-utilizing bacteria primarily dehalogenated short-chained chlorinated hydrocarbons at their terminal positions. [] This preference for terminal dehalogenation suggests that the accessibility of the halogen atom to the microbial enzymes plays a crucial role in the degradation process. Additionally, research demonstrated that while several bacterial strains could dehalogenate 3-chlorinated aliphatic acids, only one could dehalogenate 2-chlorinated aliphatic acids. [] This difference further underscores the importance of the halogen atom's position in dictating the biodegradation pathway.
Q3: Can 1,9-dichlorononane form inclusion compounds, and what insights can we gain from their characterization?
A: Yes, 1,9-dichlorononane can form inclusion compounds with host molecules like tris(5-acetyl-3-thienyl)methane (TATM). [] Characterizing these inclusion compounds using techniques like thermogravimetric analysis (TGA), 13C CP/MAS NMR, powder X-ray diffraction, and differential scanning calorimetry (DSC) provides valuable insights into their structural and thermal properties. [] For example, TGA helps determine the host-guest stoichiometric ratios, revealing that 1,9-dichlorononane forms a 4H:1G inclusion compound with TATM. [] This information is crucial for understanding the molecular organization and interactions within these supramolecular assemblies.
Q4: Has a specific enzyme responsible for dehalogenation of 1,9-dichlorononane been identified?
A: While research has identified microorganisms capable of dehalogenating 1,9-dichlorononane, pinpointing the specific enzyme responsible remains an active area of investigation. An enzyme preparation from a soil isolate was shown to release chloride from 1,9-dichlorononane, suggesting the involvement of a dehalogenase enzyme. [] Further research is needed to isolate, purify, and characterize this enzyme, unraveling the molecular mechanisms behind its dehalogenation activity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



